![molecular formula C13H18O3 B1456516 Methyl 3-(4-methoxyphenyl)-3-methylbutanoate CAS No. 67437-37-0](/img/structure/B1456516.png)
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate
Overview
Description
“Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” is a chemical compound. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol . It is a liquid that is insoluble in water .
Synthesis Analysis
The synthesis of related compounds has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. One of the synthesis pathways for “Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” includes cross metathesis . The high efficiency of the nitro-Grela catalyst has been used in the cross metathesis of trans-anethole with 2-ethylhexyl acrylate to produce “Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” (86% yield) .Scientific Research Applications
Stereospecific Hydrolysis
“Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” can be used in the stereospecific hydrolysis of racemic 3-(4-methoxyphenyl)glycidic acid methyl ester by immobilized Mucor miehei lipase in supercritical CO2 . The initial hydrolysis rate of the (2S,3R)-form was faster than the rate of the (2R,3S)-form .
Synthesis of Hybrid Compounds
This compound can be used in the synthesis of new hybrid compounds. For instance, a hybrid compound of chalcone-salicylate has been successfully synthesized using a linker mode approach under reflux condition . The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Anticancer Research
The synthesized hybrid compound was studied in silico using computational approaches (molecular docking and MD simulation) to explore its potency against breast cancer . The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .
Selective Hydrolysis of Methanesulfonate Esters
“Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” can be used in the selective hydrolysis of methanesulfonate esters. This illustrates the potential of these compounds in synthetic chemistry, particularly in the selective removal of ester groups under controlled conditions.
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
This compound can be used in the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1) and indoline-2,3-dione (2) in boiling ethanol (EtOH) for 4 h in the presence of concentrated hydrochloric acid (HCl) to produce 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (3) with 88% yield .
Mechanism of Action
Target of Action
Many organic compounds interact with proteins or enzymes in the body. For example, some compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, have been recognized as key functional proteins in bacterial cell division .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For instance, some compounds act as potent and selective serotonin releasing agents .
Biochemical Pathways
Compounds can affect various biochemical pathways. For example, modulation of cannabinoid signaling in certain cells was found to affect pathways linked to cell proliferation, migration, and differentiation .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. For instance, some compounds undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
The result of a compound’s action can vary widely, from anti-inflammatory effects to neuroprotective effects .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,9-12(14)16-4)10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAIAIAOCNHGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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